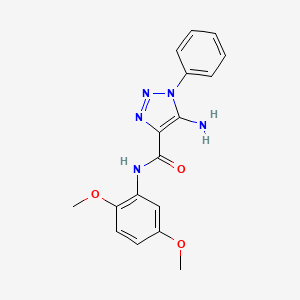

![molecular formula C18H11BrO3 B2835758 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one CAS No. 159760-52-8](/img/structure/B2835758.png)

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For instance, the structure of a quinolone derivative holding a tosyl group was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound were studied using density functional theory .Chemical Reactions Analysis

The reaction of similar compounds with other reagents has been studied. For example, the reaction of 2-bromopropane with sodium ethoxide in ethanol provides an example where elimination to give propene competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .Scientific Research Applications

Antimicrobial and Antioxidant Activities

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one derivatives demonstrate significant potential in antimicrobial and antioxidant activities. Research has shown that these compounds exhibit good inhibition efficacy against various microbial strains, including both Gram-positive and Gram-negative bacteria. Additionally, they have displayed antioxidant properties in various studies (Nagaraja, Bodke, Kenchappa, & Kumar, 2020). Metal complexes of related compounds also show enhanced antimicrobial activities upon coordination with metals (Vyas, 2009).

Applications in Organic Synthesis

This compound is used in organic synthesis, forming various derivatives through reactions with different active compounds. These derivatives are then screened for their biological activities, including antibacterial properties. Such applications highlight the versatility of this compound in synthesizing new compounds with potential biological applications (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Nonlinear Optical Characteristics

The nonlinear optical characteristics of coumarin derivatives, including this compound, have been explored. These compounds, when doped in a polymer matrix, exhibit significant nonlinear optical properties like self-focusing effects and reverse saturable absorption, indicating their potential use in photonic and electronic devices (Sharafudeen, Adithya, Vijayakumar, Sudheesh, Kalluraya, & Chandrasekharan, 2011).

Antitumor and Anti-Inflammatory Applications

Derivatives of this compound have shown potential in antitumor and anti-inflammatory applications. Certain synthesized compounds display potent antiproliferative activities against various tumor cell lines, suggesting their use as anticancer agents. Additionally, some derivatives exhibit significant anti-inflammatory activity, comparable to standard drugs like diclofenac sodium (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).

Electrochemical and Kinetic Studies

Electrochemical behavior and kinetics of derivatives of this compound have been studied, providing insights into their potential applications in chemical processes and interactions with biological molecules like DNA (Saxena & Das, 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the target compound (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, which is a quinolone derivative holding a tosyl group, has been successfully synthesized through reported method via aza Baylis Hillman, 1,3-rearrangement and intramolecular amination reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-bromo-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c19-14-7-9-17-13(10-14)11-15(18(21)22-17)16(20)8-6-12-4-2-1-3-5-12/h1-11H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEIKRHCVLVHEA-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

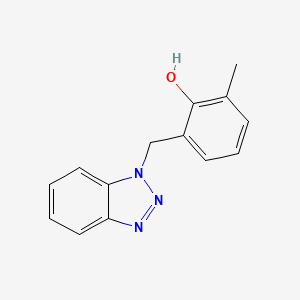

![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)

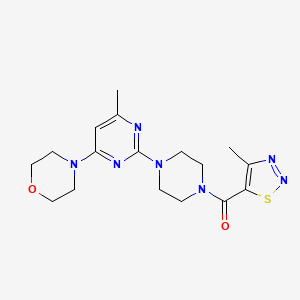

![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)

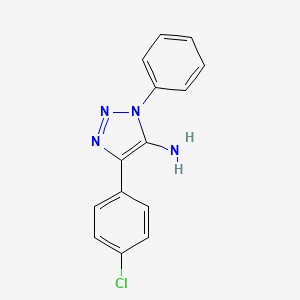

![Ethyl 4-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2835682.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)

![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)

![Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2835693.png)

![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)

![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)